Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
CAS No.: 1220034-80-9
Cat. No.: VC2835869
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-80-9 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | methyl 4-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-10(3-5-11)9-17-12-6-7-14-8-12;/h2-5,12,14H,6-9H2,1H3;1H |
| Standard InChI Key | MUIUMHROYPPBGY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)COC2CCNC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)COC2CCNC2.Cl |
Introduction
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride is a chemical compound that belongs to the class of benzoate derivatives. It is characterized by its molecular formula, chemical structure, and specific properties that make it useful in various applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.
Synthesis and Preparation
The synthesis of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride typically involves the reaction of a suitable benzoate precursor with a pyrrolidinyloxy methyl group, followed by conversion to the hydrochloride salt. The exact synthesis route may vary depending on the availability of starting materials and desired purity.
Applications and Research Findings
While specific applications of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride are not well-documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or pharmacological effects. The presence of a pyrrolidine ring, which is common in many biologically active compounds, suggests potential for such applications.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 4-(3-pyrrolidinyloxy)methylbenzoate hydrochloride | C13H18ClNO3 | 271.74 g/mol | 1220032-13-2 |
| Methyl 4-(pyrrolidin-3-ylmethyl)benzoate hydrochloride | C13H18ClNO2 | 255.74 g/mol | 1187173-05-2 |
| Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride | C12H16ClNO3 | - | 317358-47-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume